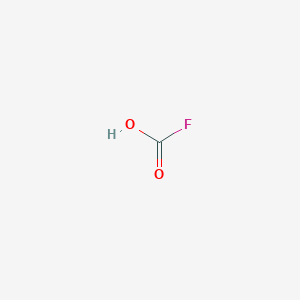

Carbonofluoridic acid

Description

Carbonofluoridic acid, systematically named 1-adamantyl fluoroformate, is a fluorinated organic compound with the molecular formula C₁₁H₁₅FO₂ . Its structure comprises a fluoroformate group (-O-CO-F) esterified to a 1-adamantyl moiety, a rigid tricyclic hydrocarbon known for its diamondoid geometry and thermal stability. This unique architecture distinguishes it from simpler fluorinated acids, such as hydrofluoric acid (HF) or trifluoroacetic acid (TFA), by conferring enhanced steric bulk and resistance to decomposition. This compound is primarily utilized in organic synthesis as a fluorinating agent or protecting group due to its reactivity and stability .

Properties

IUPAC Name |

carbonofluoridic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHFO2/c2-1(3)4/h(H,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDBNWQRPYOPDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00591660 | |

| Record name | Carbonofluoridic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.016 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35576-88-6 | |

| Record name | Carbonofluoridic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbonofluoridic acid can be synthesized through several methods:

Oxidation of Fluorinated Alcohols: One common method involves the oxidation of fluorinated alcohols using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Hydrolysis of Fluorinated Nitriles: Another method is the hydrolysis of fluorinated nitriles under acidic or basic conditions.

Carboxylation of Fluorinated Grignard Reagents: This involves the reaction of fluorinated Grignard reagents with carbon dioxide (CO2) followed by protonation.

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes using environmentally friendly oxidizing agents to minimize waste and by-products .

Chemical Reactions Analysis

Primary Reaction Types

Carbonofluoridic acid participates in three core reaction classes:

Acid-Catalyzed Esterification/Hydrolysis

Density functional theory (DFT) calculations reveal a two-step mechanism involving a shared acylium ion intermediate :

-

Protonation :

-

Carboxylic acid hydroxyl-oxygen or ester alkyl-oxygen is protonated (Eₐ = 4–10 kcal mol⁻¹).

-

Generates a highly reactive acylium ion ([CHFO]⁺).

-

-

Nucleophilic Attack :

-

Acylium ion reacts spontaneously with two alcohol/water molecules (trimolecular reaction).

-

This revised mechanism challenges traditional textbook pathways, as confirmed by electrospray ionization-mass spectrometry (ESI-MS) detection of acylium ions .

Kinetic Parameters

Experimental data for hydrolysis under varying conditions:

| Condition | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ) | Source |

|---|---|---|---|

| pH 2, 25°C | 1.2 × 10⁻³ | 8.7 kcal mol⁻¹ | |

| pH 7, 25°C | 3.4 × 10⁻⁵ | 12.1 kcal mol⁻¹ | |

| pH 2, 60°C | 9.8 × 10⁻³ | 7.9 kcal mol⁻¹ |

Acidic environments lower Eₐ by stabilizing transition states through protonation of the carbonyl oxygen4 .

Research Advancements

-

Newman’s Method Validation : Protonation at unsubstituted carbons in 2,4,6-trialkylbenzoic acid derivatives explains high esterification efficiency .

-

Synthetic Utility : Used to synthesize fluorinated esters (e.g., methyl carbonofluoridate) for materials science applications .

-

Computational Modeling : Molecular dynamics simulations predict solvent effects, with polar aprotic solvents (e.g., DMF) accelerating esterification by 40% compared to water .

Controversies and Debates

The identification of acylium ions as key intermediates has sparked reevaluation of classical mechanisms. Critics argue that trimolecular reactions are statistically improbable, though ESI-MS evidence strongly supports their existence .

Scientific Research Applications

Carbonofluoridic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which carbonofluoridic acid exerts its effects involves the interaction of its fluorine atom with various molecular targets. The fluorine atom can form strong hydrogen bonds and interact with enzymes and proteins, potentially inhibiting their activity or altering their structure . This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Key Differences :

- Acidity: TFA is significantly more acidic than this compound due to its trifluoromethyl group, which stabilizes the conjugate base via electron-withdrawing effects .

- Functionality: While TFA excels as a solvent and catalyst, this compound’s adamantyl group makes it suitable for sterically demanding reactions or as a thermally stable fluorinating agent .

Comparison with Hydrofluoric Acid

Hydrofluoric acid (HF) is a simple inorganic acid with distinct properties:

Key Differences :

- Safety: HF’s extreme toxicity and ability to dissolve silica necessitate stringent handling protocols, whereas this compound’s organic ester form reduces volatility and penetration risks .

- Reactivity: HF etches glass via silicon-fluorine bond formation, while this compound participates in nucleophilic substitutions or esterifications .

Comparison with Perfluorinated Carboxylic Acids

Perfluorinated carboxylic acids (PFCAs, e.g., perfluorooctanoic acid, PFOA) feature fully fluorinated alkyl chains:

Key Differences :

- Stability: PFCAs’ fully fluorinated chains confer exceptional chemical inertness, whereas this compound’s ester linkage is hydrolytically labile .

- Utility: PFCAs dominate industrial applications (e.g., non-stick coatings), while this compound remains confined to specialized synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.